BENGHE Foundational & Exploratory

Check Availability & Pricing

The Molecular Blueprint: Physicochemical and
Structural Attributes

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Bromo-6-fluoroisoquinoline

Cat. No.: B3027858

4-Bromo-6-fluoroisoquinoline is a dihalogenated heterocyclic compound. Its power as a
synthetic intermediate lies in the distinct chemical environments of its two halogen substituents.
The bromine atom at the 4-position and the fluorine atom at the 6-position provide orthogonal
handles for sequential, selective functionalization.

Table 1: Core Properties of 4-Bromo-6-fluoroisoquinoline

Property Value

CAS Number 1416500-78-1

Chemical Formula CoHsBrFN

Molecular Weight 226.05 g/mol

Appearance Off-white to pale yellow solid
Purity Typically >98%

. Soluble in common organic solvents (DCM,
Solubility )
THF, Dioxane, Toluene)

The isoquinoline core itself offers a rigid, planar scaffold that is adept at participating in Tt-
stacking and hydrogen bonding interactions within biological targets. The strategic placement
of the bromine and fluorine atoms allows for precise control over the molecule's growth vector
and the fine-tuning of its electronic and metabolic properties.
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The Duality of Reactivity: A Chemist's Playground

The primary utility of 4-Bromo-6-fluoroisoquinoline stems from the differential reactivity of the
C4-Br and C6-F bonds. The C-Br bond is significantly more susceptible to palladium-catalyzed
cross-coupling reactions, while the C-F bond is more robust, typically requiring harsh conditions
for nucleophilic aromatic substitution (SNAr). This reactivity differential is the cornerstone of its
strategic value, enabling selective elaboration at the C4 position while the C6-fluorine remains
intact to modulate the physicochemical properties of the final compound.

This selective reactivity makes it an invaluable tool for building complex molecular
architectures, particularly in the development of kinase inhibitors and other targeted
therapeutics.[5]
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Caption: Reactivity map of 4-Bromo-6-fluoroisoquinoline.

Applications in Drug Discovery: From Blueprint to
Biologically Active Compound

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b3027858?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/isoquinoline-derivatives/151684-4-bromo-6-fluoroisoquinoline.html
https://www.benchchem.com/product/b3027858?utm_src=pdf-body-img
https://www.benchchem.com/product/b3027858?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The isoquinoline framework is a cornerstone of many approved drugs and clinical candidates.
[1][6] 4-Bromo-6-fluoroisoquinoline serves as a key intermediate in synthesizing bioactive
molecules where precise control of substitution is critical.

A notable application is in the synthesis of Linrodostat, an inhibitor of indoleamine 2,3-
dioxygenase (IDO1) developed for cancer immunotherapy.[7] The scaffold's ability to undergo
selective cross-coupling reactions is central to the construction of such complex drug
candidates.[7] Its halogenated structure allows for these selective reactions, making it a
valuable asset in building diverse libraries of compounds for screening.[5]

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear guidance on
executing the two most common and powerful transformations with 4-Bromo-6-
fluoroisoquinoline. As a Senior Application Scientist, | stress the importance of maintaining an
inert atmosphere for these palladium-catalyzed reactions to prevent catalyst degradation.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

This protocol details the palladium-catalyzed coupling of 4-Bromo-6-fluoroisoquinoline with
an arylboronic acid. The Suzuki-Miyaura reaction is a robust and versatile method for creating
carbon-carbon bonds.[8]
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Preparation (Inert Atmosphere)

Combine 4-Bromo-6-fluoroisoquinoline,
Arylboronic Acid (1.2 eq),
Pd(dppf)Cl2 (3 mol%), & K2COs (2.5 eq)
in a Schlenk flask.

v

Evacuate and backfill
with Argon/Nitrogen (3x).

Reaction

Add degassed solvents
(e.g., 1,4-Dioxane/Water 4:1)
via syringe.

Heat mixture to 80-90°C
with vigorous stirring
for 12-16 hours.

Monitor progress by TLC or LC-MS
until starting material is consumed.

Workup & Purification
y
Cool to RT. Dilute with
Ethyl Acetate and water.

Separate layers. Extract aqueous

phase with Ethyl Acetate (3x).
Combine organic layers, wash with

brine, dry (Na2S0a4), and filter.

Goncentrate under reduced pressure]

Purify by flash column chromatography
(Silica gel).
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Caption: Experimental workflow for Suzuki-Miyaura coupling.
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Step-by-Step Methodology:

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or
Nitrogen), combine 4-Bromo-6-fluoroisoquinoline (1.0 equiv), the desired arylboronic acid
(1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(ll) dichloride (Pd(dppf)Clz, 0.03
equiv), and potassium carbonate (K2COs, 2.5 equiv).[9]

Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure the
removal of all oxygen.

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe.[9]

Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-16 hours.

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with
ethyl acetate and water. Separate the organic layer, and extract the aqueous layer three
times with ethyl acetate.[9]

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. Purify the resulting crude product
by flash column chromatography.[9]

Causality Behind Choices:

o Catalyst (Pd(dppf)Cl2): This is a robust, air-stable palladium(ll) precatalyst that is reliably
reduced in situ to the active palladium(0) species. The dppf ligand is sufficiently electron-rich
and bulky to promote both oxidative addition and reductive elimination.

o Base (K2COs3): A moderately strong inorganic base is required to facilitate the
transmetalation step by forming a more nucleophilic boronate species from the boronic acid.
[8] It is generally well-tolerated by many functional groups.

e Solvent System (Dioxane/Water): The aqueous phase is crucial for dissolving the inorganic
base and facilitating the formation of the active boronate complex. Dioxane solubilizes the
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organic components.

Protocol 2: Buchwald-Hartwig C-N Bond Formation

This protocol describes the palladium-catalyzed amination of 4-Bromo-6-fluoroisoquinoline,
a cornerstone reaction for synthesizing aryl amines.[10][11]
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Preparation (Glovebox/Inert Atmosphere)

Combine Pdz(dba)s (2 mol%),
Xantphos (4 mol%), & NaOtBu (1.4 eq)
in an oven-dried Schlenk tube.

v

Gdd 4-Bromo-6-fluoroisoquinoline (1.0 qu

and the desired amine (1.2 eq).

Reaction

Add anhydrous, degassed Toluene
via syringe.

Seal the tube and heat
to 90-110°C for 12-24 hours.

Monitor reaction progress
by TLC or LC-MS.

Workup & Purification

Cool to RT. Dilute with
Ethyl Acetate.

Filter the mixture through a
pad of Celite to remove catalyst.

Concentrate the filtrate
under reduced pressure.

Purify the crude product by

flash column chromatography.

Click to download full resolution via product page

Caption: Experimental workflow for Buchwald-Hartwig amination.
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Step-by-Step Methodology:

e Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium source
(e.g., Pdz(dba)s, 0.02 equiv), a bulky phosphine ligand (e.g., Xantphos, 0.04 equiv), and
sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.[10]

» Reagent Addition: Add 4-Bromo-6-fluoroisoquinoline (1.0 equiv) and the desired primary
or secondary amine (1.2 equiv).

» Solvent Addition: Add anhydrous, degassed toluene via syringe.
» Reaction: Seal the tube and heat the reaction mixture to 90-110°C for 12-24 hours.
e Monitoring: Track the reaction's progress by TLC or LC-MS.

e Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl
acetate and filter through a pad of celite to remove palladium residues.[10]

 Purification: Concentrate the filtrate under reduced pressure and purify the crude product by
flash column chromatography.

Causality Behind Choices:

o Catalyst System (Pdz(dba)s/Xantphos): The combination of a Pd(0) source and a bulky,
electron-rich phosphine ligand is critical.[12] The ligand stabilizes the palladium catalyst,
promotes the oxidative addition of the C-Br bond, and facilitates the final reductive
elimination step to form the C-N bond.[12]

o Base (NaOtBu): A strong, non-nucleophilic base is essential. Its role is to deprotonate the
amine (or the amine-palladium complex) to generate the palladium-amido intermediate,
which is necessary for reductive elimination.[10][12]

e Solvent (Toluene): An anhydrous, non-protic solvent is required to prevent quenching of the
strong base and interference with the catalytic cycle.

Conclusion
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4-Bromo-6-fluoroisoquinoline is far more than a simple halogenated heterocycle; itis a
precision tool for the modern medicinal chemist. Its well-defined and differential reactivity at the
C4 and C6 positions provides a reliable and strategic platform for the synthesis of complex
molecular targets. By enabling selective C-C and C-N bond formation, this building block
empowers researchers to rapidly generate novel analogues and accelerate the journey from
initial hit to clinical candidate. The robust protocols provided herein serve as a validated starting
point for unlocking the full synthetic potential of this versatile scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3027858#4-bromo-6-fluoroisoquinoline-cas-number-
1416500-78-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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